molecular formula C17H24BNO3 B8206779 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B8206779
M. Wt: 301.2 g/mol
InChI Key: DZZDUKDFITZMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a boronate-containing isoindolinone derivative with applications in medicinal chemistry and organic synthesis. The compound features a bicyclic isoindolinone core substituted at position 2 with an isopropyl group and at position 6 with a pinacol boronate ester. This structural motif is critical for its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-containing molecules . The compound’s CAS number is 1489260-76-5, and it is commercially available with purities up to 95% .

Properties

IUPAC Name

2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11(2)19-10-12-7-8-13(9-14(12)15(19)20)18-21-16(3,4)17(5,6)22-18/h7-9,11H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZDUKDFITZMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves the reaction of isoindolinone derivatives with boronic esters. One common method involves the use of pinacolborane and a palladium catalyst under inert conditions to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a biaryl compound. This process is facilitated by the presence of a base, which helps to deprotonate the boronic ester and activate it for the reaction .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities, differing primarily in substituents at positions 2 or 6 of the isoindolinone core or the position of the boronate group:

Compound Name Substituent (Position 2) Boronate Position Molecular Formula CAS Number Purity Key Applications
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Isopropyl 6 C₁₈H₂₅BNO₃ 1489260-76-5 95% Suzuki coupling, drug intermediates
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Methyl 6 C₁₅H₁₉BNO₃ 1313399-38-0 98% Cross-coupling reactions
2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Benzyl 6 C₂₃H₂₅BNO₃ 2221016-69-7 98% Pharmaceutical synthesis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one None (parent compound) 6 C₁₄H₁₈BNO₃ 1004294-80-7 95–98% Building block for biaryl synthesis
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Isopropyl 4 C₁₈H₂₅BNO₃ Not specified 98% Structural isomer studies

Reactivity and Stability Comparisons

  • However, this bulk may enhance stability against hydrolysis . The benzyl-substituted derivative (CAS 2221016-69-7) exhibits higher lipophilicity, improving solubility in organic solvents but may complicate purification . The parent compound (CAS 1004294-80-7) lacks a substituent at position 2, enabling faster coupling reactions but with lower steric protection of the boronate group .
  • Boronates at Position 4 vs.

Purity and Commercial Availability

  • The target compound is available from suppliers like Combi-Blocks and BLD Pharm Ltd. in milligram to gram quantities with ≥95% purity .
  • Analogues such as the methyl- and benzyl-substituted derivatives are more widely stocked, reflecting their broader applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.